molecular formula C7H10ClN3 B1425173 4-chloro-N-ethyl-6-methylpyrimidin-2-amine CAS No. 5748-33-4

4-chloro-N-ethyl-6-methylpyrimidin-2-amine

Cat. No.: B1425173
CAS No.: 5748-33-4
M. Wt: 171.63 g/mol
InChI Key: DDUVDNODUDMZLU-UHFFFAOYSA-N
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Description

4-chloro-N-ethyl-6-methylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at position 4, an ethyl group at position N, and a methyl group at position 6 of the pyrimidine ring.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine typically involves the reaction of 4-chloro-6-methylpyrimidine with ethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-ethyl-6-methylpyrimidin-2-amine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group at position 6 can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Nucleophilic Substitution: The major products are substituted pyrimidine derivatives.

    Oxidation: The major products are carboxylic acids or aldehydes.

    Reduction: The major products are dihydropyrimidine derivatives.

Scientific Research Applications

4-chloro-N-ethyl-6-methylpyrimidin-2-amine has various applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

    Industry: It is used in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-chloro-6-methylpyrimidine: This compound has an amino group at position 2 instead of an ethyl group at position N.

    4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine: This compound has two methyl groups attached to the nitrogen atom at position N.

Uniqueness

4-chloro-N-ethyl-6-methylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at position N and the chlorine atom at position 4 allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Biological Activity

4-Chloro-N-ethyl-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antiviral research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Molecular Formula: C₇H₈ClN₃

Molecular Weight: Approximately 173.61 g/mol

The compound features a chloro group at the 4-position, an ethyl group at the N position, and a methyl group at the 6-position of the pyrimidine ring. This specific substitution pattern contributes to its unique chemical reactivity and biological properties.

This compound primarily acts as an inhibitor of key enzymes involved in nucleic acid synthesis, notably thymidylate synthase and dihydrofolate reductase. These enzymes are crucial for DNA synthesis and cell proliferation, making this compound a candidate for anticancer therapies.

Target Enzymes

Enzyme Role in Cell Biology
Thymidylate SynthaseCatalyzes the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, essential for DNA synthesis.
Dihydrofolate ReductaseReduces dihydrofolate to tetrahydrofolate, necessary for nucleotide synthesis.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cancer Cell Studies : In vitro experiments demonstrated that this compound effectively inhibits growth in various cancer cell lines by inducing cell cycle arrest and apoptosis. The IC50 values reported were in the low micromolar range, indicating significant potency against specific cancer types .
  • Antiviral Activity Against CHIKV : A study highlighted its effectiveness against chikungunya virus (CHIKV), showing that it could significantly reduce viral replication in infected cells . This suggests that further optimization could lead to effective antiviral agents.
  • Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the chloro and ethyl groups can enhance biological activity, indicating pathways for developing more potent derivatives .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption and Distribution : Initial studies suggest favorable absorption characteristics; however, detailed pharmacokinetic profiling is still required.
  • Toxicity Studies : Limited toxicity data are available, with some studies indicating low toxicity in normal cells compared to cancerous cells, which is promising for therapeutic applications .

Properties

IUPAC Name

4-chloro-N-ethyl-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-3-9-7-10-5(2)4-6(8)11-7/h4H,3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUVDNODUDMZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693795
Record name 4-Chloro-N-ethyl-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5748-33-4
Record name 4-Chloro-N-ethyl-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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